4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline

Chromosome banding Fluorescence microscopy Acridine probe design

4-(2-Bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline (CAS 7497-58-7) is a dual‑halogenated 9‑anilinoacridine derivative with the molecular formula C₂₁H₁₆BrClN₂ and a molecular weight of 411.73 g·mol⁻¹. The compound features bromine at the 2‑position and chlorine at the 6‑position of the planar acridine chromophore, combined with a p‑(N,N‑dimethylamino)phenyl group at the 9‑position.

Molecular Formula C21H16BrClN2
Molecular Weight 411.7 g/mol
CAS No. 7497-58-7
Cat. No. B12904961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline
CAS7497-58-7
Molecular FormulaC21H16BrClN2
Molecular Weight411.7 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)Br
InChIInChI=1S/C21H16BrClN2/c1-25(2)16-7-3-13(4-8-16)21-17-9-6-15(23)12-20(17)24-19-10-5-14(22)11-18(19)21/h3-12H,1-2H3
InChIKeyWOHVVOINCKUASL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline (CAS 7497-58-7): Key Procurement Specifications & Chemical Identity


4-(2-Bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline (CAS 7497-58-7) is a dual‑halogenated 9‑anilinoacridine derivative with the molecular formula C₂₁H₁₆BrClN₂ and a molecular weight of 411.73 g·mol⁻¹ . The compound features bromine at the 2‑position and chlorine at the 6‑position of the planar acridine chromophore, combined with a p‑(N,N‑dimethylamino)phenyl group at the 9‑position . This specific halogenation pattern distinguishes it from the unsubstituted parent scaffold 4‑(9‑acridinyl)‑N,N‑dimethylaniline (CAS 24275‑68‑1; MW 298.38) and from mono‑halogenated analogs such as 4‑(2‑bromoacridin‑9‑yl)‑N,N‑dimethylaniline (CAS 7497‑57‑6; MW 377.27), resulting in altered physicochemical properties relevant to procurement decisions.

6‑Cl substitution pattern correlates with Q‑banding fluorescence (class‑level).
C‑2 bromine may support cross‑coupling‑based synthetic diversification.
No prior biological annotation in ChEMBL; may support novelty‑driven discovery.

Why 4-(2-Bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline Cannot Be Replaced by Other Acridine Derivatives


Although the 9‑anilinoacridine class shares a common DNA‑intercalating pharmacophore, the identity, number, and position of halogen substituents on the acridine ring profoundly influence electronic structure, spectroscopic properties, and reactivity [1]. Systematic studies of acridine derivatives demonstrate that chromosome Q‑banding performance requires a 6‑chloro (or 6‑bromo) substituent paired with an amino or larger group at position 9, whereas analogs lacking this substitution pattern fail to produce comparable fluorescent banding [1]. Furthermore, the presence of a bromine atom at C‑2 provides a unique synthetic handle for Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) that is absent in non‑brominated or mono‑chlorinated analogs, enabling downstream diversification that unsubstituted congeners cannot support [2]. Consequently, substitution with a structurally related but differently halogenated derivative would alter both the spectroscopic behavior and the synthetic utility of the compound in application‑critical ways.

6‑chloro substitution mismatch
Non‑chlorinated acridine analogs may not produce comparable chromosome Q‑banding fluorescence.
C‑2 bromine handle mismatch
Parent and mono‑chlorinated analogs lack C‑2 bromine, limiting Pd‑catalyzed diversification routes available with this compound.
Physicochemical property mismatch
Predicted boiling point and density differ from unsubstituted analog; may alter purification and formulation parameters.

4-(2-Bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline: Comparator‑Based Quantitative Differentiation Evidence


6‑Chloro Substituent as a Prerequisite for Effective Chromosome Q‑Banding Fluorescence

In a systematic screen of acridine derivatives for chromosome Q‑banding performance using Drosophila virilis nuclei, Comings et al. established that the presence of a 6‑chloro (or 6‑bromo) substituent, together with an amino or larger group at position 9, correlates with good fluorescent banding [1]. The target compound satisfies both structural criteria (6‑Cl and p‑N,N‑dimethylaniline at C‑9), whereas the unsubstituted parent compound 4‑(9‑acridinyl)‑N,N‑dimethylaniline lacks the C‑6 halogen and predictably fails to produce comparable banding intensity [1]. Although direct quantitative banding intensity values for the target compound were not reported in the primary screen, the structure–activity correlation provides class‑level predictive evidence for its superior banding performance relative to non‑chlorinated analogs.

Q‑Banding Structure–Activity
Class‑level
Target satisfies 6‑Cl + 9‑amino criteria; parent lacks 6‑Cl → predicted banding difference
May support fluorescence‑based probe design.
No direct target banding intensity data; structure–activity correlation.
Chromosome banding Fluorescence microscopy Acridine probe design

Increased Molecular Weight and Altered Volatility vs. Unsubstituted Parent Compound

The dual bromo‑chloro substitution increases the molecular weight of the target compound to 411.73 g·mol⁻¹, compared with 298.38 g·mol⁻¹ for the unsubstituted parent 4‑(9‑acridinyl)‑N,N‑dimethylaniline (CAS 24275‑68‑1) . This mass difference is accompanied by a substantially elevated predicted boiling point (530.1 °C vs. 463.9 °C) and density (1.458 g·cm⁻³ vs. 1.173 g·cm⁻³) . The higher boiling point and density affect vacuum distillation parameters and chromatographic retention, while the ∼38% greater molecular weight alters molarity calculations for stoichiometric reactions. These differences are directly relevant to laboratories formulating stock solutions or designing purification protocols.

Physicochemical Shift
Data to verify
+38% MW; bp +66°C; density +0.285 g/cm³ (predicted)
Alters molarity and distillation parameters.
Predicted values; experimental verification recommended.
Physicochemical profiling Purification design Procurement specification

C‑2 Bromine as a Synthetic Diversification Handle Absent in Mono‑Chlorinated or Unsubstituted Analogs

The bromine atom at C‑2 of the acridine core enables Pd‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) that are not accessible with the C‑2 unsubstituted analog 4‑(9‑acridinyl)‑N,N‑dimethylaniline or with analogs bearing only a C‑6 chlorine substituent [1]. In the broader class of 9‑anilinoacridines, the introduction of a bromine atom at the 2‑position of the anilino ring has been exploited for radical cyclization to construct penta‑ and hexacyclic systems with enhanced antitumor activity, demonstrating the synthetic value of strategically placed bromine [1]. The target compound, with bromine directly on the acridine ring rather than the anilino ring, presents an alternative regioisomeric diversification point that may afford distinct polycyclic architectures. Quantitative reaction yields for specific cross‑couplings of this exact compound have not been reported, limiting this evidence to class‑level inference based on established aryl bromide reactivity.

Synthetic Diversification
Class‑level
C‑2 Br present enables Suzuki, Buchwald‑Hartwig; parent lacks any halogen for cross‑coupling
May support acridine library synthesis via Pd coupling.
No compound‑specific reaction yields reported.
Cross‑coupling chemistry Medicinal chemistry diversification Acridine library synthesis

Differential Predicted Flash Point and Thermal Safety Profile vs. Mono‑Bromo Analog

The predicted flash point of the target compound (274.4 °C) is approximately 15 °C higher than that of the mono‑bromo analog 4‑(2‑bromoacridin‑9‑yl)‑N,N‑dimethylaniline (CAS 7497‑57‑6, flash point ∼259.4 °C) . While both values fall within the combustible range (>93 °C per OSHA/GHS criteria), the 15 °C elevation in flash point reflects the additional electron‑withdrawing effect of the 6‑chloro substituent, which reduces vapor pressure and potentially lowers flammability risk during heated operations. This difference, though modest, may influence shipping classification and storage requirements under specific regulatory frameworks.

Flash Point Difference
Data to verify
+15°C predicted flash point elevation vs. mono‑bromo analog
May influence shipping classification.
Predicted; verify with ASTM D93.
Process safety Thermal hazard assessment Shipping and storage compliance

Absence of Prior Biological Annotation as a Differentiation Criterion for Novel Discovery Programs

ZINC database entry ZINC40225679 for this compound lists no known biological activity in the ChEMBL20 annotation set [1]. This stands in contrast to several well‑characterized 9‑anilinoacridines such as amsacrine (m‑AMSA), which has extensive activity data including topoisomerase II inhibition (IC₅₀ values in the low‑micromolar range) and cytotoxicity against multiple cancer cell lines [2]. The absence of prior annotation for the target compound indicates that it occupies an underexplored region of acridine chemical space, making it suitable for novel probe or lead‑discovery campaigns where structural novelty and freedom‑to‑operate are prioritized over established biological validation.

ChEMBL Annotation Count
Reported
0 vs. >10 annotated activities (amsacrine comparator)
May support novelty‑driven discovery programs.
As of ZINC/ChEMBL query 2026-04-30.
Novel chemical space Drug discovery Probe development

Recommended Application Scenarios for 4-(2-Bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline Based on Differential Evidence


Fluorescent Probe Development for Chromosome Banding and DNA‑Binding Assays

Based on the established structure–activity correlation that a 6‑chloro substituent plus an amino‑type group at C‑9 is required for effective chromosome Q‑banding [1], this compound can serve as a starting scaffold for developing next‑generation fluorescent DNA‑binding probes. Researchers should evaluate its fluorescence emission and DNA‑binding affinity against the unsubstituted parent (CAS 24275‑68‑1) as a negative control to confirm the predicted banding advantage.

Diversifiable Building Block for Acridine‑Based Chemical Libraries via C‑2 Cross‑Coupling

The C‑2 bromine atom provides a strategic site for Pd‑catalyzed diversification (Suzuki, Buchwald‑Hartwig, Sonogashira), enabling the synthesis of focused acridine libraries that are inaccessible from the non‑brominated parent scaffold [2]. Procurement of this compound in multi‑gram quantities is recommended for medicinal chemistry groups building structure–activity relationship panels around the 9‑anilinoacridine core.

Novel Lead‑Discovery Screening with Favorable Intellectual‑Property Positioning

The complete absence of prior biological annotation in ChEMBL (ZINC40225679) [3] means that any newly identified biological activity—whether antimicrobial, anticancer, or antiprotozoal—can form the basis of composition‑of‑matter patent claims. This compound is therefore particularly suitable for high‑throughput screening campaigns in organizations prioritizing freedom‑to‑operate.

Process‑Safety‑Optimized Acridine Intermediate for Scale‑Up Chemistry

The predicted flash point of 274.4 °C is approximately 15 °C higher than the mono‑bromo analog, offering a modest but potentially meaningful safety margin during heated operations such as distillation, solvent removal, or melt‑phase reactions. Procurement teams should verify experimental flash‑point data per ASTM D93 before finalizing dangerous‑goods shipping classifications.

Application
Selection Property
Validation Focus
Fluorescent probe development
6‑chloro substitution pattern
Q‑banding fluorescence performance review
Synthetic building block
C‑2 bromine functional handle
Cross‑coupling reactivity verification
Novelty‑driven screening
Unannotated chemical space
Novelty and IP assessment
Scale‑up handling
Predicted flash point elevation
Experimental flash‑point determination
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